molecular formula C59H96O56 B1673279 Hederacoside C CAS No. 14216-03-6

Hederacoside C

Katalognummer B1673279
CAS-Nummer: 14216-03-6
Molekulargewicht: 1221.4 g/mol
InChI-Schlüssel: RYHDIBJJJRNDSX-MCGLQMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hederacoside C is a principal bioactive pharmaceutical ingredient of Hedera helix leaf. It is known for its expectorant, bronchodilator, antibacterial, and bronchospasmolytic effects .


Synthesis Analysis

A study characterised the metabolites of Hederacoside C using ultrahigh-performance liquid chromatography quadrupole Orbitrap mass spectrometry (UHPLC-Q-Orbitrap-MS) technique combined with automatic fragment ion search (FISh). This was used for the characterisation of metabolites of Hederacoside C in vivo and in vitro .


Molecular Structure Analysis

The molecular structure of Hederacoside C has been analysed using techniques such as ultrahigh-performance liquid chromatography quadrupole Orbitrap mass spectrometry (UHPLC-Q-Orbitrap-MS) combined with automatic fragment ion search (FISh) .


Chemical Reactions Analysis

Hederacoside C undergoes general metabolic reactions including dealkylation, reduction, oxidation, desaturation, dehydration, cysteine conjugation, GSH conjugation, taurine conjugation, and glycine conjugation to produce 26 phase I and eight phase II metabolites .


Physical And Chemical Properties Analysis

Hederacoside C has a molecular weight of 1221.4 g/mol and a molecular formula of C59H96O26 .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Hederacoside C, along with hederacoside D and α-hederin, are major bioactive saponins found in Hedera helix (common ivy) and play pivotal roles in its overall biological activity . These compounds are studied for their pharmacokinetic behavior in rats .

Methods of Application or Experimental Procedures

A specific and sensitive ultra-high performance liquid chromatography with tandem mass spectrometry method has been developed and validated for the quantification of these three major bioactive saponins in rat plasma . The assay was applied to study the pharmacokinetic behavior of the three analytes in rats after oral and intravenous administration of a mixture of saponins .

Results or Outcomes

The study found differences in the pharmacokinetic characteristics of the three saponins between a mixture of saponins and an extract of saponins from Hedera helix . This information could be beneficial for the preclinical research and clinical use of Hedera helix .

2. Skin Antiaging and Hydrating Efficacy

Summary of the Application

Hederacoside C-based extracts, along with salicin-based extracts and UV-absorbers, are co-loaded into Bioactive Lipid Nanocarriers (BLN) to promote skin antiaging and hydrating efficacy .

Methods of Application or Experimental Procedures

The formulated BLN were characterized for particle size, zeta potential, thermal behavior, entrapment efficiency, and drug loading . The BLN were then loaded into hydrogels, which were subjected to in vitro release and permeation experiments .

Results or Outcomes

The study found that the photoprotection of BLN-Hydrogels against UVA rays was more pronounced as compared with the UVB . The in vitro irradiation study demonstrated the photostability of BLN-Hydrogels under UV exposure .

3. Anti-Inflammatory and Antioxidant Properties

Summary of the Application

Hederacoside C has been found to have anti-inflammatory and antioxidant properties . It is used in the treatment of respiratory conditions, skin infections, and inflammation .

Methods of Application or Experimental Procedures

The compound is extracted from the leaves of the English ivy plant and is applied to the skin for burns, joint pain, and nerve pain . It is also used in the treatment of respiratory conditions .

4. Inhibition of Acetylcholinesterase

Summary of the Application

Hederacoside C is a saponin that has been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter in the brain .

Methods of Application or Experimental Procedures

Hederacoside C is tested for its inhibitory activity against AChE in vitro . The IC50 value, which is the concentration of the compound that inhibits the activity of AChE by 50%, is determined .

Results or Outcomes

Hederacoside C has been found to inhibit AChE with an IC50 value of 31.3 µM . This suggests that Hederacoside C could potentially be used in the treatment of neurological disorders where the activity of AChE is a factor .

5. Antibacterial Properties

Summary of the Application

Hederacoside C has been found to have antibacterial properties . It is used in the treatment of various bacterial infections .

Methods of Application or Experimental Procedures

The compound is extracted from the leaves of the English ivy plant and is applied to the skin for burns, joint pain, and nerve pain . It is also used in the treatment of respiratory conditions .

6. Inhibition of Mutagenicity

Summary of the Application

Hederacoside C has been found to inhibit mutagenicity induced by aflatoxin B1 .

Methods of Application or Experimental Procedures

Hederacoside C (0.5-5 µg) is tested for its inhibitory activity against mutagenicity induced by aflatoxin B1 in S. typhimurium agar cultures .

Results or Outcomes

Hederacoside C inhibits mutagenicity induced by aflatoxin B1 in S. typhimurium agar cultures from 21 to 67% .

Safety And Hazards

Hederacoside C is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Hederacoside C has attracted much attention as a novel modulator of inflammation. It is suggested that Hederacoside C is a promising therapeutic candidate for colitis .

Eigenschaften

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHDIBJJJRNDSX-MCGLQMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317445
Record name Hederacoside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1221.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kalopanaxsaponin B

CAS RN

14216-03-6
Record name Hederacoside C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14216-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kalopanaxsaponin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hederacoside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KALOPANAXSAPONIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2608B2L1BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.